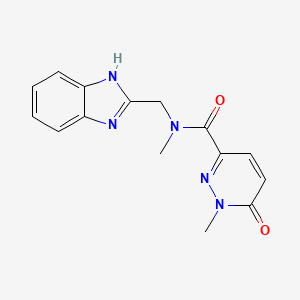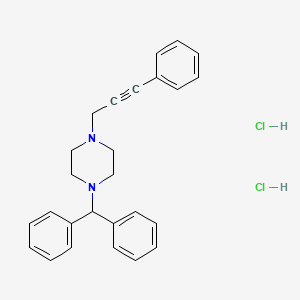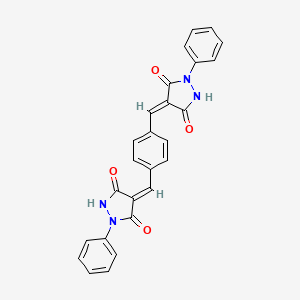
6,6'-oxybis(2,3-di-2-pyridinylquinoxaline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'6,6'-oxybis(2,3-di-2-pyridinylquinoxaline)' is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that has a unique structure and properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Mecanismo De Acción
The mechanism of action of '6,6'-oxybis(2,3-di-2-pyridinylquinoxaline)' is not fully understood. However, it has been proposed that the compound interacts with DNA and forms a complex that emits fluorescence. The fluorescence intensity of the complex is dependent on the extent of DNA damage. In photodynamic therapy, the compound is activated by light and produces reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
'6,6'-oxybis(2,3-di-2-pyridinylquinoxaline)' has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. The compound has been shown to interact with DNA and can cause DNA damage. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '6,6'-oxybis(2,3-di-2-pyridinylquinoxaline)' in lab experiments include its unique structure and properties, its potential as a fluorescent probe for DNA damage detection, and its potential as a photosensitizer in photodynamic therapy. However, the limitations include its low solubility in water and its potential toxicity in vivo.
Direcciones Futuras
There are several future directions for the study of '6,6'-oxybis(2,3-di-2-pyridinylquinoxaline)'. One direction is to investigate its potential as a building block for the synthesis of new materials with unique properties. Another direction is to study its potential as a fluorescent probe for the detection of DNA damage in vivo. Additionally, the compound can be further studied for its potential as a photosensitizer in photodynamic therapy. Furthermore, the toxicity of the compound in vivo needs to be studied extensively to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of '6,6'-oxybis(2,3-di-2-pyridinylquinoxaline)' involves the reaction of 2,3-di-2-pyridinylquinoxaline with 1,2-dibromoethane in the presence of a base. The reaction produces a yellow solid that is purified by recrystallization. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
'6,6'-oxybis(2,3-di-2-pyridinylquinoxaline)' has been used in scientific research for various applications. It has been studied for its potential as a fluorescent probe for the detection of DNA damage. The compound has also been investigated for its use as a photosensitizer in photodynamic therapy. Additionally, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
6-(2,3-dipyridin-2-ylquinoxalin-6-yl)oxy-2,3-dipyridin-2-ylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N8O/c1-5-17-37-27(9-1)33-35(29-11-3-7-19-39-29)43-31-21-23(13-15-25(31)41-33)45-24-14-16-26-32(22-24)44-36(30-12-4-8-20-40-30)34(42-26)28-10-2-6-18-38-28/h1-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAKPCZOBIBQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=CC=N6)C7=CC=CC=N7)N=C2C8=CC=CC=N8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7,8,9,10,10-hexachloro-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4976676.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)
![diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)

![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)

![1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976724.png)


![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4976754.png)